Cas no 1263279-79-3 (Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate)

Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate structure
1263279-79-3 structure
商品名:Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate
CAS番号:1263279-79-3
MF:C9H9N3O3
メガワット:207.186061620712
MDL:MFCD17676287
CID:2195404
PubChem ID:46942182

Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • 6-Methoxy-pyrazolo[1,5-b]pyridazine-3-carboxylic acid methyl ester
    • methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate
    • 1263279-79-3
    • Methyl6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate
    • MFCD17676287
    • F31277
    • AKOS015902240
    • CS-0196645
    • SCHEMBL20839878
    • DB-359563
    • BS-52089
    • Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate
    • MDL: MFCD17676287
    • インチ: 1S/C9H9N3O3/c1-14-8-4-3-7-6(9(13)15-2)5-10-12(7)11-8/h3-5H,1-2H3
    • InChIKey: TUDWUDDRDODQGU-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1C=CC2=C(C(=O)OC)C=NN2N=1

計算された属性

  • せいみつぶんしりょう: 207.06439116g/mol
  • どういたいしつりょう: 207.06439116g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 249
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 65.7
  • 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

  • 密度みつど: 1.38±0.1 g/cm3 (20 ºC 760 Torr),
  • ようかいど: 微溶性(1.6 g/l)(25ºC)、

Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB482748-250 mg
Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate; .
1263279-79-3
250MG
€506.80 2022-06-09
eNovation Chemicals LLC
Y1103800-1g
methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate
1263279-79-3 95%
1g
$1000 2024-07-24
Chemenu
CM491787-250mg
Methyl6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate
1263279-79-3 95%
250mg
$*** 2023-03-30
abcr
AB482748-100mg
Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate; .
1263279-79-3
100mg
€359.40 2024-08-02
1PlusChem
1P009WRI-250mg
6-Methoxy-pyrazolo[1,5-b]pyridazine-3-carboxylic acid methyl ester
1263279-79-3 95%
250mg
$361.00 2024-07-09
Aaron
AR009WZU-100mg
6-Methoxy-pyrazolo[1,5-b]pyridazine-3-carboxylic acid methyl ester
1263279-79-3 97%
100mg
$26.00 2025-02-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTR374-250mg
methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate
1263279-79-3 95%
250mg
¥877.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTR374-25g
methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate
1263279-79-3 95%
25g
¥18829.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTR374-1g
methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate
1263279-79-3 95%
1g
¥1879.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTR374-10g
methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate
1263279-79-3 95%
10g
¥9410.0 2024-04-25

Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate 関連文献

Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylateに関する追加情報

Introduction to Methyl 6-Methoxypyrazolo[1,5-B]Pyridazine-3-Carboxylate (CAS No. 1263279-79-3)

Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate, with the CAS registry number 1263279-79-3, is a structurally complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazolopyridazines, which are heterocyclic aromatic compounds with unique electronic properties and potential bioactivity. The methyl ester group attached to the pyrazolopyridazine core suggests its role as an intermediate in synthetic chemistry or as a bioactive molecule itself.

The pyrazolo[1,5-b]pyridazine framework is a fused bicyclic system consisting of a pyrazole ring fused to a pyridazine ring. This structure imparts the compound with aromatic stability and potential for conjugation, which are key factors in determining its chemical reactivity and biological activity. The presence of the methoxy group at position 6 further modulates the electronic properties of the molecule, potentially enhancing its solubility or bioavailability.

Recent studies have explored the synthesis and characterization of methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate as part of efforts to develop novel heterocyclic compounds with applications in drug discovery. Researchers have employed various synthetic strategies, including cyclization reactions and multi-component synthesis, to construct this compound efficiently. The use of microwave-assisted synthesis has been particularly promising, offering shorter reaction times and higher yields compared to traditional methods.

The biological activity of methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate has been a focal point of recent investigations. In vitro assays have demonstrated its potential as an inhibitor of certain enzymes implicated in diseases such as cancer and neurodegenerative disorders. For instance, studies have shown that this compound exhibits moderate inhibitory activity against histone deacetylases (HDACs), which are key targets in epigenetic therapy.

Moreover, computational studies using molecular docking and quantum mechanics have provided insights into the binding modes and interactions of methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate with target proteins. These studies suggest that the carboxylate group plays a critical role in forming hydrogen bonds with amino acid residues in the active site of HDACs, contributing to its inhibitory activity.

In terms of applications, methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate serves as a valuable building block for constructing more complex molecules with enhanced bioactivity. Its versatility as an intermediate allows chemists to introduce additional functional groups or modify existing ones to optimize pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

From a synthetic perspective, the compound's preparation involves a sequence of well-established reactions that highlight its accessibility. For example, one common approach involves the condensation of o-amino phenol derivatives with carbonyl compounds under acidic conditions to form the pyrazolopyridazine core. Subsequent esterification steps yield the methyl ester derivative.

The structural features of methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate make it an attractive candidate for further exploration in medicinal chemistry. Its ability to modulate enzyme activity suggests potential applications in treating diseases where enzyme inhibition is therapeutically beneficial. Ongoing research is focused on optimizing its pharmacokinetic properties and evaluating its efficacy in preclinical models.

In conclusion, methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate (CAS No. 1263279-79-3) represents a promising compound with diverse applications in organic synthesis and drug discovery. Its unique structure and bioactivity profile position it as a valuable tool for advancing research in heterocyclic chemistry and medicinal biology.

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